Lawsaritol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H50O |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,23-27,30H,7-17H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
BBTIMXAYZRWPNG-VJSFXXLFSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)C(C)C |
Origin of Product |
United States |
Isolation and Purification Methodologies of Lawsaritol
Extraction Techniques from Plant Matrix (e.g., Lawsonia inermis roots/bark)
Extraction is the initial step in isolating compounds from plant material. Lawsaritol has been reported to be present in the roots and stem bark of Lawsonia inermis pharmatutor.orgijpsdronline.comrjstonline.comwalshmedicalmedia.comresearchgate.net. While specific detailed protocols solely for this compound extraction from roots or bark are not extensively detailed in the provided snippets, general plant extraction methods from L. inermis are mentioned, often focusing on other compounds like lawsone medwinpublishers.comresearchgate.net.
Studies on L. inermis have employed various extraction solvents and techniques for isolating different constituents. For example, serial extractions using solvents like petroleum ether, ethyl acetate, ethanol (B145695), and water have been performed on Lawsonia inermis leaves to obtain extracts containing various chemical families walshmedicalmedia.com. Another study on L. inermis leaves utilized Soxhlet extraction with 80% ethanol and maceration with 80% ethanol ijprs.com. Ultrasonic extraction has also been described for preparing extracts from Lawsonia inermis plant powder using an extraction reagent, followed by centrifugation or filtration to obtain the extraction solution google.com. The choice of solvent and extraction method can significantly influence the yield and composition of the crude extract, impacting the subsequent purification steps.
Chromatographic Separation Strategies for this compound Isolation
Chromatographic techniques are essential for separating and purifying individual compounds from crude plant extracts. This compound has been isolated using chromatographic methods researchgate.netresearchgate.net.
Column Chromatography Applications
Column chromatography is a widely used technique for the isolation and purification of compounds from mixtures iipseries.orgedubirdie.com. It separates substances based on their differential adsorption to a stationary phase as they are eluted by a mobile phase iipseries.org. This compound has been isolated using column chromatography researchgate.netresearchgate.net. In one instance, column chromatography was performed on a benzene:acetone soluble fraction of a plant extract using silica (B1680970) gel as the adsorbent, with elution carried out using different solvents of increasing polarity tsijournals.com. While this specific example refers to the isolation of a different compound, it illustrates the general application of column chromatography in separating components from plant extracts based on their polarity. Column chromatography can utilize different stationary phases, such as normal-phase where the sorbent is more polar than the mobile phase, or reversed-phase where the stationary phase is less polar iipseries.org. These variations allow for the separation of compounds with differing polarities.
Advancements in Purity Assessment of Isolated this compound
Assessing the purity of isolated compounds is a critical step to ensure their suitability for further research or applications. Various analytical methods are employed to determine the purity of chemical substances.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are commonly used analytical techniques for assessing purity. HPLC separates components based on their interactions with a stationary phase and mobile phase, allowing for the detection and quantification of impurities moravek.compatsnap.com. HPLC can provide quantitative data on protein purity and identify low levels of impurities patsnap.com. Thin-Layer Chromatography (TLC) is another chromatographic technique that can be used for preliminary screening and assessing the purity of fractions obtained during isolation ijprs.comedubirdie.comtsijournals.com.
Spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for structural elucidation and can also contribute to purity assessment by identifying the presence of contaminants researchgate.netproquest.com. Quantitative NMR (qNMR) is highlighted as a versatile method for purity evaluation, capable of providing absolute quantitative information and detecting impurities that might be missed by other methods nih.gov.
Physical properties such as melting and boiling points can also serve as indicators of purity. Pure substances have specific melting and boiling points, and deviations from these values can indicate the presence of impurities moravek.commoravek.com. Simple comparison methods, including visual inspection for debris or color differences, can also provide a basic assessment of purity moravek.commoravek.comfao.org.
Structural Elucidation and Stereochemical Investigations of Lawsaritol
Spectroscopic Analysis for Structural Determination
Spectroscopic methods played a crucial role in determining the planar structure of lawsaritol. Analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra provided key information about the functional groups, carbon skeleton, and molecular weight of the compound. researchgate.nettutorchase.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D experiments, was fundamental in establishing the carbon framework and the connectivity of atoms in this compound. The ¹³C NMR spectrum indicated the presence of 29 carbon atoms, consistent with a C₂₉ sterol. sci-hub.se Signals in the ¹³C NMR spectrum at δ 140.78, 121.69, and 71.69 ppm were assigned to unsaturated carbons at C-5 and C-4, and the carbinol carbon at C-3, respectively. sci-hub.se DEPT experiments helped determine the degree of protonation for each carbon, revealing the presence of six methyl, eleven methylene, and nine methine carbon atoms. sci-hub.se Quaternary carbons were identified by subtracting the DEPT spectrum from the broadband-decoupled ¹³C NMR spectrum. sci-hub.se
The ¹H NMR spectrum provided further details about the proton environments in the molecule. A one-proton doublet at δ 5.360 ppm with a coupling constant of J = 4.88 Hz was assigned to the H-4 proton, indicating the presence of a double bond at the C-4 position. sci-hub.se Comparison of the ¹H and ¹³C NMR spectral data with those of structurally similar sterols, such as sitosterol (B1666911), was crucial for the assignment of chemical shifts and confirmation of the basic steroidal skeleton. sci-hub.se
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
The mass spectrum of this compound provided its molecular weight and information about its fragmentation pattern, which helped in piecing together the structure. The mass spectrum showed a molecular ion peak at m/z 414.7134, corresponding to the molecular formula C₂₉H₅₀O. sci-hub.setsijournals.comnih.gov This indicated five double bond equivalents, with four assigned to the carbocyclic rings and one to an unsaturated bond. sci-hub.se
Analysis of the fragmentation pattern provided insights into the structure. Key fragment ions were observed, such as m/z 396 [M-H₂O]⁺, indicating the loss of a water molecule, consistent with the presence of a hydroxyl group. sci-hub.se Other fragments, such as m/z 303 [M-side chain]⁺, 255 [273 - H₂O]⁺, and 213 [255-ring D fusion], suggested a C₂₉ sterol with one double bond and a saturated C₁₀ side chain. sci-hub.se Ion fragments at m/z 55, 69, 83, and 110 were indicative of the hydroxyl group being located in ring A, which was placed at C-3 based on biogenetic considerations. sci-hub.se
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
The IR spectrum of this compound displayed characteristic absorption bands that supported the presence of specific functional groups. A band at 3440 cm⁻¹ indicated the presence of a hydroxyl group (-OH). sci-hub.setsijournals.com Absorption bands at 1610 cm⁻¹ and at 1390, 1380, and 1308 cm⁻¹ were assigned to the C=C double bond and gem-dimethyl/isopropyl groups, respectively. sci-hub.se
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly conjugated systems. While specific UV-Vis data for this compound was not extensively detailed, the presence of a single double bond within the steroid ring system would contribute to its UV absorption profile. solubilityofthings.com
Chemical Derivatization for Structure Confirmation
Chemical derivatization was employed to further confirm the structure of this compound. The formation of an acetyl derivative and oxidized products allowed for comparison of their melting points and spectral data with those of similar derivatives of known sterols like sitosterol. sci-hub.se Although this compound and sitosterol have the same basic skeleton, the differences observed in the melting points of their derivatives provided evidence for their isomeric relationship and helped in confirming the structural assignments. sci-hub.se
Stereochemical Assignments and Conformational Analysis
The stereochemistry of this compound was assigned based on spectroscopic data and comparison with known sterols. The structure was elucidated as 24β-ethylcholest-4-en-3β-ol. sci-hub.sescispace.com The configuration at C-24 was confirmed by comparing the chemical shifts of carbons and protons in the side chain in the ¹³C and ¹H NMR spectra of this compound with those of a series of sterols having similar configurations at C-24, particularly β-sitosterol. sci-hub.se
While detailed conformational analysis of this compound itself was not explicitly provided in the search results, the understanding of steroid chemistry and conformational principles of cyclic systems like cyclohexane (B81311) rings (which form the core of the steroid structure) is essential for understanding the spatial arrangement of atoms in this compound. scitechseries.comscribd.comlibretexts.orgucsd.edu Steroids typically adopt a relatively rigid conformation due to the fused ring system, with substituents occupying specific axial or equatorial positions. The β orientation of the hydroxyl group at C-3 and the ethyl group at C-24 are key aspects of this compound's stereochemistry. sci-hub.sescispace.com
NMR Spectral Data of this compound
| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 3 | Multiplet | 71.69 |
| 4 | 5.360 (d, J=4.88 Hz) | 121.69 |
| 5 | - | 140.78 |
| ... | ... | ... |
| C-24 Side Chain | - | ~45.6 (Comparison with β-sitosterol) sci-hub.se |
| Methyls | Various signals | - |
Mass Spectrometry Data of this compound
| m/z Value | Proposed Fragment Ion |
| 414.7134 | [M]⁺ (C₂₉H₅₀O) |
| 396 | [M-H₂O]⁺ |
| 303 | [M-side chain]⁺ |
| 255 | [273 - H₂O]⁺ |
| 213 | [255-ring D fusion] |
| 110 | Ring A fragment with OH at C-3 |
| 83 | Ring A fragment with OH at C-3 |
| 69 | Ring A fragment with OH at C-3 |
| 55 | Ring A fragment with OH at C-3 |
IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3440 | O-H (Hydroxyl group) |
| 1610 | C=C (Double bond) |
| 1390, 1380, 1308 | gem-dimethyl/isopropyl |
Biosynthetic Pathways and Precursor Studies of Lawsaritol
Classification of Lawsaritol within the Terpenoid/Sterol Biosynthetic Families
This compound is classified as a steroid and a stigmastane (B1239390) derivative imsc.res.in. Sterols, including phytosterols (B1254722) like this compound, are amphipathic lipids synthesized from acetyl-coenzyme A via the HMG-CoA reductase pathway wikipedia.org. This pathway is a fundamental route for the biosynthesis of isoprenoids, the precursors to terpenoids and steroids, in most eukaryotes, including plants wikipedia.orgnih.gov. The NP Classifier also categorizes this compound within the terpenoid superclass and the stigmastane steroids class imsc.res.in.
Proposed Biosynthetic Routes to this compound in Lawsonia inermis
While a specific, fully elucidated biosynthetic pathway for this compound in Lawsonia inermis is not extensively documented in the provided search results, its classification as a stigmastane steroid suggests its biosynthesis likely follows the general pathway for phytosterol synthesis in plants. This pathway typically begins with the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form larger isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and squalene (B77637). Squalene is a key intermediate in the biosynthesis of sterols.
Given that this compound is a 24β-ethylcholest-4-en-3β-ol, its structure is closely related to common plant sterols like β-sitosterol sci-hub.se. The biosynthesis of such compounds involves cyclization of squalene to cycloartenol, followed by a series of enzymatic modifications including methylations, demethylations, reductions, and isomerizations to arrive at the specific sterol structure. The presence of an ethyl group at the C-24 position is characteristic of stigmastane-type sterols and is introduced through alkylation steps involving S-adenosyl methionine. The double bond at the C-4 position and the hydroxyl group at the C-3 position are results of specific enzymatic reactions during the maturation of the sterol skeleton.
Although Lawsonia inermis is known for producing lawsone via the phenylpropanoid pathway dovepress.com, this pathway is distinct from the terpenoid/sterol biosynthetic route.
Enzymatic Mechanisms Involved in this compound Formation
The formation of this compound from its precursors involves a cascade of enzymatic reactions typical of phytosterol biosynthesis. These enzymes include cyclases (e.g., squalene cyclase to form cycloartenol), methyltransferases (for alkylation at C-24), demethylases (involved in removing methyl groups introduced at other positions), reductases (for modifying double bonds), and isomerases. While specific enzymes directly responsible for each step in this compound biosynthesis within Lawsonia inermis are not detailed in the search results, the general enzymatic machinery for phytosterol synthesis is well-established in plants cragenomica.es. For example, sterol glycosyltransferases are known to be involved in modifying sterols, although this compound itself is isolated as a free sterol cragenomica.es. Research on other plant species provides insights into the types of enzymes involved in similar sterol modifications nih.govmdpi.com.
Investigations into Lawsaritol S Biological Activities
Cholinesterase Enzyme Inhibition Studies
Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play crucial roles in the nervous system. Inhibitors of these enzymes are relevant in the context of neurodegenerative diseases like Alzheimer's disease, where acetylcholine (B1216132) levels are decreased phcogrev.comnih.gov.
In vitro Assays and Inhibitory Potency Determination (e.g., IC50 values)
In vitro studies have evaluated the ability of lawsaritol to inhibit cholinesterase enzymes. This compound has been found to exhibit moderate anti-AChE activity. Studies have reported IC50 values for this compound in the micromolar range, indicating its potency in inhibiting the enzyme in a controlled laboratory setting phcogrev.comnih.govnih.govresearchgate.netuns.edu.ar.
This compound, along with other steroidal compounds, has shown inhibitory effects on AChE. For instance, this compound has been reported with an IC50 value of 15.2 µM against AChE phcogrev.com. Another study indicated a range of moderate anti-AChE activity for this compound and a related compound, with IC50 values between 13.7 and 26.4 µM nih.govnih.govresearchgate.netuns.edu.ar.
Comparative Analysis with Established Cholinesterase Inhibitors
When compared to established cholinesterase inhibitors, this compound's inhibitory potency is generally considered moderate. For example, galanthamine, a known AChE inhibitor, has been reported with a significantly lower IC50 value of 0.5 µM, indicating higher potency nih.gov. Other compounds, such as 24-ethyl-cholest-6-ene-3,5-diol, have also shown more potent AChE inhibition with an IC50 of 3.5 µM phcogrev.comnih.gov. While this compound exhibits inhibitory activity, its potency is less than some of the more established or potent natural and synthetic inhibitors phcogrev.comnih.govnih.govresearchgate.netuns.edu.ar.
Here is a comparison of IC50 values for this compound and some other cholinesterase inhibitors:
| Compound | Enzyme Inhibited | IC50 (µM) | Source |
| This compound | AChE | 15.2 | H. recurvum phcogrev.com |
| This compound | AChE | 13.7 - 26.4 | H. recurvum nih.govnih.govresearchgate.netuns.edu.ar |
| Galanthamine | AChE | 0.5 | Reference nih.gov |
| 24-ethyl-cholest-6-ene-3,5-diol | AChE | 3.5 | H. recurvum phcogrev.comnih.gov |
| Mesuagenin B | AChE | Potent (IC50 not specified in snippets) | M. elegans nih.gov |
Anti-inflammatory Response Modulation
Inflammation is a complex biological response to harmful stimuli. Modulating this response is a key area of pharmacological research. This compound has been investigated for its potential anti-inflammatory effects.
In vivo Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema)
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds. This model involves injecting carrageenan into the paw of an animal (commonly rats or mice) to induce acute inflammation characterized by edema (swelling) umpr.ac.idmdpi.comnih.gov. Studies have utilized this model to assess the efficacy of this compound and extracts containing it nih.govrjstonline.comjpad.com.pkrjstonline.com.
Evaluation of Efficacy and Comparison with Reference Compounds
In studies using the carrageenan-induced paw edema model, this compound has demonstrated anti-inflammatory activity. When isolated from Lawsonia inermis and administered at an oral dose of 100 mg/kg, this compound exhibited a 40% inhibition of paw edema compared to controls in mice nih.govrjstonline.comrjstonline.com.
For comparison, under similar experimental conditions, isoplumbagin (B1652562), another compound isolated from L. inermis, showed 60% inhibition at the same dose, while the reference compound phenylbutazone (B1037) exhibited 61% inhibition nih.govrjstonline.comrjstonline.com. This suggests that while this compound possesses anti-inflammatory properties, its efficacy in this specific model at the tested dose was less than that of isoplumbagin and phenylbutazone nih.govrjstonline.comrjstonline.com.
Data from a study on carrageenan-induced paw edema:
| Compound | Dose (mg/kg, oral) | Inhibition (%) | Reference Compound |
| This compound | 100 | 40 | Phenylbutazone |
| Isoplumbagin | 100 | 60 | Phenylbutazone |
| Phenylbutazone | 100 | 61 | - |
Note: Data derived from studies on Lawsonia inermis constituents in mice. nih.govrjstonline.comrjstonline.com
Broader Biological Activity Screening as a Component of Lawsonia inermis Extracts
This compound is a constituent of Lawsonia inermis, a plant known for its diverse traditional medicinal uses and reported pharmacological activities wisdomlib.orgrjpponline.orgukaazpublications.com. Investigations into the biological activities of L. inermis extracts have revealed a wide spectrum of effects, including antioxidant, antifungal, antibacterial, antiviral, and immunomodulatory properties wisdomlib.orgrjpponline.orgukaazpublications.comscispace.com.
Synthetic Approaches and Derivative Chemistry of Lawsaritol
Challenges in Total Synthesis of Complex Sterols
The total synthesis of complex sterols like Lawsaritol presents a formidable challenge in organic chemistry. These molecules are characterized by a rigid tetracyclic core and multiple stereocenters, demanding a high degree of stereochemical control throughout the synthetic sequence. Key hurdles in the total synthesis of such intricate natural products often include:
Stereoselective Construction of the Steroid Nucleus: The precise assembly of the fused ring system with the correct relative and absolute stereochemistry at numerous chiral centers is a primary obstacle.
Installation of the Side Chain: The stereocontrolled attachment of the complex side chain to the steroid core at C-17 is another significant synthetic challenge.
Functional Group Manipulations: Protecting group strategies and the selective functionalization of different positions on the sterol skeleton require careful planning and execution to avoid unwanted side reactions.
While these challenges are generally applicable to sterol synthesis, no specific total synthesis of this compound has been reported in the scientific literature to date.
Semisynthesis Strategies for Structural Modification
Semisynthesis, which involves the chemical modification of a readily available natural product, is a common strategy for producing analogues of complex molecules. This approach can be more efficient than total synthesis for exploring structure-activity relationships. For a sterol like this compound, potential semisynthetic strategies could involve:
Modification of the Hydroxyl Groups: The two hydroxyl groups in this compound would be primary targets for esterification, etherification, or oxidation to introduce new functionalities.
Side-Chain Alterations: The aliphatic side chain could be modified through various chemical transformations to explore its role in biological activity.
Ring System Modifications: While more challenging, modifications to the steroidal backbone could also be envisioned.
However, a review of the available literature did not yield any specific studies detailing the semisynthesis of this compound derivatives.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues are crucial for understanding the biological activity of a natural product and for developing more potent or selective compounds. For this compound, the design of analogues could focus on simplifying the structure, introducing novel functional groups, or altering the stereochemistry.
Despite the potential for such studies, there is no published research on the design, synthesis, and evaluation of this compound analogues or derivatives.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Such studies involve synthesizing a series of related compounds and evaluating their biological effects to identify key structural features responsible for their activity.
As there are no reported synthetic or semisynthetic derivatives of this compound, no SAR studies have been conducted. The lack of such data means that the pharmacophore of this compound and the structural requirements for its biological activity remain unknown.
Based on a comprehensive search of publicly available scientific literature, there are no specific computational or theoretical chemistry studies published for the chemical compound “this compound.” Therefore, it is not possible to generate an article with the detailed research findings requested in the provided outline.
The compound identified as this compound (PubChem CID: 14890646) is a phytosterol with the IUPAC name (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol. It is structurally related to other sterols, such as β-sitosterol.
While computational studies, including molecular docking, quantum chemical calculations, and molecular dynamics simulations, have been conducted on related sterol compounds like β-sitosterol and on the biological targets mentioned (e.g., the kappa-opioid receptor), no such data exists specifically for this compound.
To fulfill the user's request for a thorough, informative, and scientifically accurate article strictly focused on this compound, specific data from research on this compound would be required. Without such primary data, generating content for the following sections and subsections is not feasible:
Computational and Theoretical Chemistry Studies of Lawsaritol
In silico Approaches for Biological Activity Prediction and Lead Optimization
An article cannot be created without violating the core requirements of being scientifically accurate and based on research findings.
Future Research Directions and Applications in Chemical Biology
Elucidation of Lawsaritol's Precise Molecular Mechanisms of Action
While this compound has shown anti-inflammatory activity, the exact molecular mechanisms underlying this effect are not yet fully understood. mums.ac.ir Research suggests that compounds from Lawsonia inermis, including this compound, may influence inflammatory markers like TNF-α and NF-κB. mums.ac.ir Further studies are needed to precisely map the pathways and targets that this compound interacts with at the molecular level. This could involve detailed biochemical assays, cell-based experiments, and structural studies to understand its binding affinities and effects on key enzymes or receptors involved in inflammatory processes. Understanding these mechanisms is crucial for assessing its full therapeutic potential and identifying potential off-target effects.
Exploration of Novel Therapeutic Targets for this compound
Given the diverse traditional uses and observed pharmacological activities of Lawsonia inermis, this compound may have therapeutic potential beyond its known anti-inflammatory effects. wisdomlib.orgresearchgate.net Exploring novel therapeutic targets could involve high-throughput screening assays to identify interactions with a wide range of biological molecules. Studies on other compounds from Stachys plants, which are also being investigated for potential therapeutic applications, utilize molecular docking and dynamic simulation studies to identify interactions with targets like AChE and NMDAR. researchgate.net Similar approaches could be applied to this compound to predict and validate novel therapeutic targets. Research into the plant source also indicates potential in antioxidant, antifungal, antibacterial, and even certain anti-cancer activities, suggesting that this compound might contribute to these effects and warrant investigation into related targets. wisdomlib.orgrjpponline.orgresearchgate.net
Development of Advanced Analytical Techniques for this compound Profiling
Accurate identification and quantification of this compound in complex biological matrices and plant extracts are essential for both research and potential therapeutic development. While general analytical techniques are used for phytochemical analysis, the development of advanced, specific methods for this compound profiling is important. nih.govresearchgate.net Techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed in the analysis of plant extracts and could be further optimized for this compound. rasayanjournal.co.inresearchgate.net Future research should focus on developing highly sensitive and specific analytical methods, potentially utilizing hyphenated techniques, to accurately quantify this compound in various samples, assess its purity, and study its pharmacokinetics.
Bioengineering Strategies for Enhanced this compound Production
As a natural product isolated from Lawsonia inermis, the sustainable and efficient production of this compound could be a challenge. Bioengineering approaches offer a promising avenue to enhance this compound yield. This could involve optimizing the cultivation conditions of Lawsonia inermis or exploring microbial fermentation or plant cell culture techniques. Genetic engineering could potentially be used to enhance the biosynthetic pathways of this compound in its natural source or introduce these pathways into heterologous expression systems for larger-scale production. Research in this area would be crucial for ensuring a consistent and sufficient supply of this compound for further research and potential applications.
Interdisciplinary Research Integrating Omics Technologies with this compound Studies
Integrating omics technologies, such as genomics, proteomics, and metabolomics, with this compound research can provide a comprehensive understanding of its biological effects. Metabolomics could help identify metabolic changes induced by this compound treatment, while proteomics could reveal alterations in protein expression and activity. Transcriptomics could shed light on gene expression patterns influenced by this compound. This interdisciplinary approach can help to elucidate complex mechanisms of action, identify biomarkers of response, and discover new therapeutic targets. The field of medicines research increasingly utilizes multi-omics analysis to understand the effects of bioactive compounds. scispace.com
Q & A
Q. How to design longitudinal studies assessing this compound’s chronic toxicity?
- Methodological Answer :
- Dosing Regimens : Administer this compound orally to rodent models for 12–24 months, with interim sacrifices at 3/6/12 months .
- Biomarker Panels : Monitor serum ALT, AST, and creatinine levels monthly to detect organ damage .
- Histopathology : Use H&E staining and blinded scoring systems to grade tissue abnormalities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
